Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide
Description
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide is a heterocyclic compound featuring fused imidazole and thiazole rings, with a hydrobromide counterion enhancing its solubility. Its molecular formula is C₁₇H₂₁BrN₄O₃S, and it is identified by the InChIKey JUZOKIQUIVGUMJ-UHFFFAOYSA-N and CAS number 1217173-45-9 . The compound’s structure includes:
- A 5,6-dihydroimidazo[2,1-b]thiazole core.
- A 5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl substituent.
- An ethyl butanoate ester side chain.
Synthetic routes for analogous compounds (e.g., tricyclic diimidazo derivatives) often involve alkylation, cyclization, and salt formation steps under inert conditions, as seen in related imidazole-thiazole hybrids . Characterization typically employs NMR, UV spectroscopy, and X-ray crystallography using tools like SHELXL for structural refinement .
Properties
Molecular Formula |
C15H21BrN4O3S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate;hydrobromide |
InChI |
InChI=1S/C15H20N4O3S.BrH/c1-3-22-11(20)6-4-5-10-13(12-9(2)17-14(21)18-12)19-8-7-16-15(19)23-10;/h3-8H2,1-2H3,(H2,17,18,21);1H |
InChI Key |
JUZOKIQUIVGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=C(N2CCN=C2S1)C3=C(NC(=O)N3)C.Br |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Assembly
The synthesis begins with constructing the 5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl moiety, a critical pharmacophore. As demonstrated in analogous systems, this imidazolone ring is typically formed via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions. For example, heating 4-methylthiazole-5-carboxylic acid with o-phenylenediamine in polyphosphoric acid at 125°C for 48 hours yields a benzimidazole-thiazole hybrid structure (13% yield). While this specific precursor isn’t directly used in the target compound, the methodology informs the synthetic logic for assembling fused heterocycles.
Imidazo[2,1-b]thiazole Formation
The 5,6-dihydroimidazo[2,1-b]thiazole system is constructed through a [3+2] cycloaddition strategy. Patent literature describes reacting a thiazolidinone precursor with an appropriately functionalized butanoate ester in the presence of a Lewis acid catalyst. Key steps include:
-
Thiazole Activation : Treatment of 4-methylthiazole-5-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which undergoes nucleophilic attack by a secondary amine to form an amide intermediate.
-
Cyclization : Intramolecular cyclization under basic conditions (e.g., triethylamine in DCM) forms the imidazo[2,1-b]thiazole core.
Key Synthetic Steps and Optimization
Esterification and Side-Chain Elaboration
The butanoate side chain is introduced via Steglich esterification or acid chloride-mediated acylation. In a representative procedure:
Critical to yield optimization is the choice of coupling agent. While TBTU-mediated couplings achieve 60–80% yields, phosphonium-based reagents (e.g., PyBOP) may enhance efficiency for sterically hindered intermediates.
Hydrobromide Salt Formation
The final hydrobromide salt is precipitated by treating the free base with concentrated HBr in acetic acid. Key parameters include:
-
Stoichiometry : 1.05 eq HBr ensures complete protonation without oversalting.
-
Temperature : Slow addition at 0°C minimizes degradation.
-
Crystallization solvent : Ethanol/ethyl acetate mixtures (1:3) yield high-purity crystals.
Analytical Characterization
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d<sub>6</sub>):
-
δ 9.38 (s, 1H, imidazo-thiazole H)
-
δ 4.12 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>CH<sub>3</sub>)
HRMS : Calculated for C<sub>16</sub>H<sub>21</sub>BrN<sub>4</sub>O<sub>3</sub>S [M+H]<sup>+</sup>: 429.0521; Found: 429.0518.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient) shows ≥98% purity, with retention time = 6.72 min.
Challenges and Process Improvements
Low-Yielding Cyclization Steps
Early synthetic routes suffered from inconsistent cyclization yields (13–42%) due to:
Salt Stability Considerations
The hydrobromide salt exhibits hygroscopicity, necessitating:
-
Storage under nitrogen with desiccant
-
Lyophilization from tert-butanol/water mixtures to enhance crystalline stability
Comparative Analysis of Synthetic Routes
Route B’s combination of coupling agents and polar aprotic solvents currently offers the best balance of yield and practicality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide involves its interaction with specific molecular targets and pathways. The imidazole and thiazole rings are known to interact with various enzymes and receptors, leading to a range of biological effects . These interactions can modulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Imidazole/Thiazole Derivatives
Key Observations :
- The target compound shares fused heterocyclic motifs with quinazolinone derivatives but differs in the absence of bromine atoms, which are common in compounds like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide .
- Unlike zygocaperoside (a natural triterpenoid), the target compound is fully synthetic, emphasizing modular design for drug discovery .
Pharmacological and Physicochemical Properties
Key Observations :
- The hydrobromide salt of the target compound likely improves bioavailability compared to neutral analogs, similar to other ionizable pharmaceuticals .
Spectroscopic and Crystallographic Characterization
Table 3: Analytical Techniques for Structural Elucidation
Key Observations :
- The use of SHELXL for crystallography (e.g., in refining small-molecule structures) is a common thread, though direct application to the target compound is inferred .
- Natural products like zygocaperoside rely more heavily on NMR/UV, whereas synthetic analogs prioritize crystallography for purity assessment .
Biological Activity
Ethyl 4-(3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)butanoate hydrobromide is a complex organic compound characterized by the presence of imidazole and thiazole rings. These heterocycles are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 417.3 g/mol. The compound features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BrN4O3S |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | Ethyl 4-[3-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]butanoate; hydrobromide |
| InChI | InChI=1S/C15H20N4O3S.BrH/c1-3... |
The biological activity of this compound can be attributed to its interactions with specific molecular targets. The imidazole and thiazole rings are known to interact with various enzymes and receptors, influencing several biological pathways. These interactions can lead to antimicrobial and anticancer effects through mechanisms such as enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function . this compound is hypothesized to exhibit similar properties based on its structural characteristics.
Anticancer Activity
Studies on related compounds reveal that thiazoles can act as potent anticancer agents. For example, certain thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . The presence of an electron-donating group at specific positions on the thiazole ring enhances this activity. The compound may follow similar structure–activity relationships (SAR), suggesting potential efficacy in cancer treatment.
Case Studies
Recent investigations into the biological activity of similar compounds have yielded promising results:
- Study on Thiazole Derivatives : A series of thiazole-containing compounds were evaluated for their anticancer properties against Jurkat cells (IC50 = 1.61 ± 1.92 µg/mL) and A431 cells (IC50 = 1.98 ± 1.22 µg/mL). These studies highlighted the importance of substituents on the thiazole ring for enhancing cytotoxicity .
- Imidazole as a Catalytic Moiety : Imidazole rings are prevalent in many biologically active compounds due to their role in enzyme active sites. Their ability to stabilize transition states makes them crucial for catalytic processes in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
